![molecular formula C13H17N3 B3162198 N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine CAS No. 876708-56-4](/img/structure/B3162198.png)
N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine
Overview
Description
N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine is a complex organic compound. Based on its name, it likely contains an aminoethyl group (NH2CH2CH2-) and a quinoline structure, which is a heterocyclic aromatic organic compound .
Chemical Reactions Analysis
The chemical reactions of such a compound would depend on the specific conditions and reagents present. The aminoethyl group could potentially be involved in reactions with acids, bases, or other electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar known compounds .Scientific Research Applications
N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine has been used in a variety of scientific research applications, including the following:
• As a reagent in the synthesis of various drugs and other compounds.
• To study the mechanism of action of various drugs.
• To study the biochemical and physiological effects of various drugs.
• To study the advantages and limitations of various drugs in laboratory experiments.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as other amines, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s possible that this compound could affect various biochemical pathways, given the broad range of biological activities exhibited by other amines .
Result of Action
The molecular and cellular effects of N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine’s action are currently unknown due to the lack of research on this compound .
Advantages and Limitations for Lab Experiments
N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine has a number of advantages and limitations when used in laboratory experiments. Some of the advantages include:
• It is a relatively stable compound, making it ideal for use in laboratory experiments.
• It has a wide range of applications, making it a versatile compound for use in laboratory experiments.
• It is relatively inexpensive, making it an affordable option for laboratory experiments.
Some of the limitations include:
• It is not very soluble in water, making it difficult to work with in laboratory experiments.
• It is not very soluble in organic solvents, making it difficult to work with in laboratory experiments.
• It is not very stable, making it difficult to store for long periods of time.
Future Directions
N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine has a number of potential future directions for research, including the following:
• Further research into the mechanism of action of this compound, including the effects on various receptors and pathways.
• Further research into the biochemical and physiological effects of this compound, including its effects on the immune system and inflammation.
• Research into the development of new drugs and other compounds using this compound as an intermediate.
• Research into the development of new laboratory experiments and methods using this compound.
• Research into the development of new methods for synthesizing this compound.
• Research into the development of new methods for stabilizing this compound.
properties
IUPAC Name |
N'-(2,6-dimethylquinolin-4-yl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-3-4-12-11(7-9)13(15-6-5-14)8-10(2)16-12/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXHUYLLOZWHQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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